

Physical and chemical properties of Chicanine

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An In-depth Technical Guide on the Physical and Chemical Properties of (+)-Chicanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Chicanine, a naturally occurring furanoid lignan, has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the known physical, chemical, and biological characteristics of (+)-Chicanine. It includes a summary of its physicochemical properties, a detailed account of its anti-inflammatory activity through the modulation of specific signaling pathways, and a generalized biosynthetic pathway for lignans. This document is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Identity and Physical Properties

(+)-**Chicanine**, also known as Chicanin, is a furanoid lignan found in various plant species, including Schisandra sphenanthera, Leucas aspera, and Piper kadsura.[1] Its chemical structure and key identifiers are detailed below.

Table 1: Chemical Identifiers of (+)-Chicanine[1]



Identifier	Value
IUPAC Name	4-[(2R,3S,4R,5R)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-2-methoxyphenol
Synonyms	Chicanin, (+)-Chicanine
CAS Number	78919-28-5
Molecular Formula	C20H22O5
Molecular Weight	342.4 g/mol
Canonical SMILES	C[C@@H]1INVALID-LINK OCO3)C4=CC(=C(C=C4)O)OC">C@@HC
InChI Key	JPDORDSJPIKURD-OCBHBYCGSA-N

Table 2: Computed Physicochemical Properties of (+)-Chicanine[1]

Property	Value
XLogP3	3.9
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	5
Rotatable Bond Count	4
Exact Mass	342.14672380 Da
Topological Polar Surface Area	57.2 Ų
Heavy Atom Count	25
Complexity	457

Note: The properties listed in Table 2 are computationally predicted and may differ from experimentally determined values.

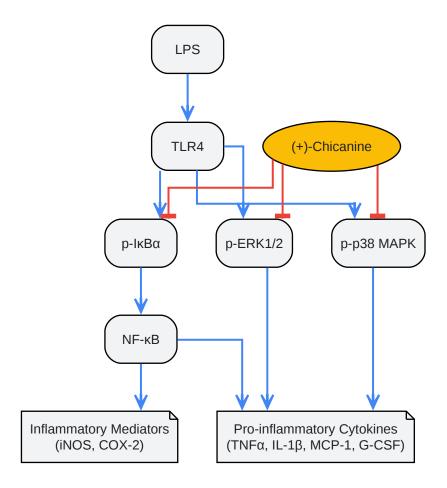
Biological Activity: Anti-inflammatory Effects



(+)-Chicanine has demonstrated significant anti-inflammatory properties. Research has shown that it can suppress lipopolysaccharide (LPS)-induced inflammatory responses in murine macrophage cells (RAW 264.7).[2][3]

Signaling Pathway

The anti-inflammatory action of (+)-**Chicanine** involves the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.[2] Specifically, it has been shown to block the phosphorylation of key downstream signaling molecules, including p38 mitogen-activated protein kinase (MAPK), extracellular signal-regulated kinases 1 and 2 (ERK 1/2), and IkB- α .[2][3] This blockade leads to the down-regulation of the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF- α), interleukin-1 β (IL-1 β), monocyte chemoattractant protein-1 (MCP-1), and granulocyte colony-stimulating factor (G-CSF).[2][3] Furthermore, (+)-**Chicanine** inhibits the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E₂ (PGE₂) by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3]





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Caption: Inhibition of LPS-induced inflammatory pathways by (+)-Chicanine.

Biosynthesis

(+)-**Chicanine** is a member of the lignan family, a class of secondary metabolites synthesized in plants from the dimerization of two phenylpropanoid units. The general biosynthetic pathway of lignans starts with the amino acid phenylalanine, which is converted to cinnamic acid and then to p-coumaroyl-CoA. Through a series of enzymatic reactions, this precursor is transformed into monolignols, primarily coniferyl alcohol. The stereospecific coupling of two coniferyl alcohol molecules, often mediated by dirigent proteins, leads to the formation of the basic lignan skeleton, from which a diverse array of lignans, including (+)-**Chicanine**, are derived through further enzymatic modifications.



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Caption: Generalized biosynthetic pathway of lignans.

Experimental Protocols Anti-inflammatory Activity Assay

The following is a generalized protocol for assessing the anti-inflammatory effects of (+)-**Chicanine** in a macrophage cell line, based on the methodologies described in the literature.[2]

[4]

Objective: To determine the effect of (+)-**Chicanine** on the production of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.

Materials:

RAW 264.7 murine macrophage cell line



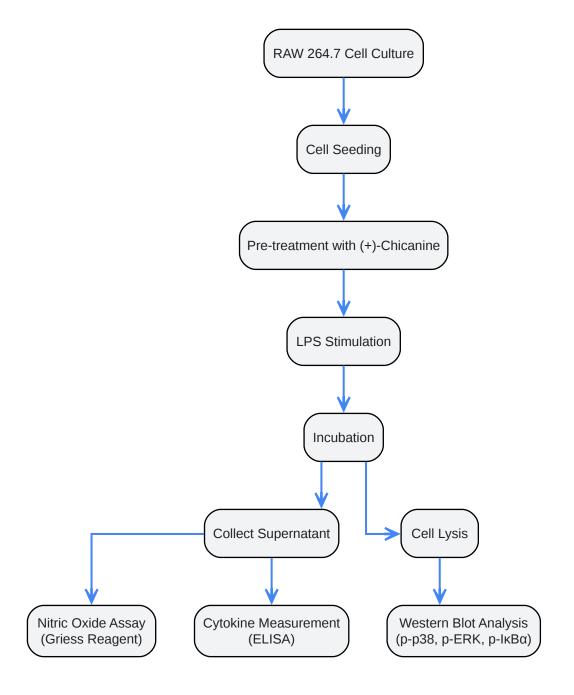
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Lipopolysaccharide (LPS) from E. coli
- (+)-Chicanine (of known purity)
- Griess Reagent for nitric oxide (NO) assay
- Enzyme-linked immunosorbent assay (ELISA) kits for TNF-α, IL-1β, etc.
- Reagents for Western blotting (primary and secondary antibodies for p-p38, p-ERK, p-IκBα, and loading controls)

Procedure:

- Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
- Cell Treatment: Cells are seeded in appropriate culture plates and allowed to adhere.
 Subsequently, cells are pre-treated with various concentrations of (+)-Chicanine for a specified period (e.g., 1 hour) before stimulation with LPS (e.g., 1 μg/mL) for a further incubation period (e.g., 24 hours).
- Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent according to the manufacturer's instructions.
- Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines (TNF- α , IL-1 β , etc.) in the culture supernatants are quantified using specific ELISA kits.
- Western Blot Analysis: Cell lysates are prepared, and protein concentrations are determined.
 Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against the phosphorylated forms of p38 MAPK, ERK1/2, and



 $I\kappa B\alpha$. After incubation with appropriate secondary antibodies, the protein bands are visualized and quantified.



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Caption: Experimental workflow for assessing anti-inflammatory activity.

Conclusion



(+)-**Chicanine** is a furanoid lignan with promising anti-inflammatory properties mediated through the inhibition of the TLR4/NF-κB/MAPK signaling pathway. This technical guide consolidates the current knowledge on its chemical and physical properties, biological activity, and biosynthesis. Further research is warranted to experimentally validate the computed physicochemical properties and to explore the full therapeutic potential of this natural compound. The detailed experimental protocols provided herein offer a framework for future investigations into the pharmacological effects of (+)-**Chicanine**.

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